5-(Difluoromethoxy)-2-fluoroaniline
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Overview
Description
5-(Difluoromethoxy)-2-fluoroaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to the benzene ring. The presence of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethoxy)-2-fluoroaniline typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce the nitro group. This is then hydrolyzed and reduced to yield the desired aniline derivative .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield, cost, and environmental impact. The process generally involves the use of robust catalysts and controlled reaction conditions to ensure high purity and minimal by-products. The steps include etherification, nitrification, hydrolysis, and reduction, similar to laboratory-scale synthesis but scaled up for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(Difluoromethoxy)-2-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique fluorinated groups make it valuable for studying the effects of fluorination on chemical reactivity and stability .
Biology: In biological research, this compound is used to investigate the interactions of fluorinated anilines with biological molecules. It can serve as a probe to study enzyme-substrate interactions and the effects of fluorination on biological activity .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity .
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity by forming strong interactions with target sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the difluoromethoxy group, resulting in different chemical and physical properties.
5-Methoxy-2-fluoroaniline: Similar but with a methoxy group instead of a difluoromethoxy group, leading to variations in reactivity and stability.
2,5-Difluoroaniline: Contains two fluorine atoms but lacks the difluoromethoxy group, affecting its overall properties.
Uniqueness: 5-(Difluoromethoxy)-2-fluoroaniline is unique due to the presence of both a difluoromethoxy group and a fluorine atom on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYZBFXGMCLFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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